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Compound of Interest

Compound Name: FD274

Cat. No.: B12397170

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FD274 is a promising small molecule compound identified as a highly potent dual inhibitor of

Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4]

Its chemical name is N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-

yl)-4-fluorobenzenesulfonamide.[5] Beloning to the 7-azaindazole-based class of inhibitors,

FD274 has demonstrated significant anti-proliferative activity in various cancer cell lines,

particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive

overview of the available data on FD274, including its mechanism of action, in vitro and in vivo

efficacy, and key experimental protocols.
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Property Value

Chemical Name

N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-

b]pyridin-5-yl)pyridin-3-yl)-4-

fluorobenzenesulfonamide

CAS Number 2641899-38-7

Molecular Formula C24H15ClFN7O2S

Molecular Weight 535.94 g/mol

Mechanism of Action: Dual PI3K/mTOR Inhibition
FD274 exerts its anti-cancer effects by simultaneously inhibiting the PI3K/Akt and mTOR

signaling pathways. These pathways are critical for cell growth, proliferation, survival, and

metabolism, and their dysregulation is a common feature in many cancers, including AML. By

targeting both PI3K and mTOR, FD274 provides a more comprehensive blockade of this crucial

signaling network.

The inhibitory activity of FD274 against various PI3K isoforms and mTOR has been quantified,

demonstrating its high potency.

In Vitro Inhibitory Activity
Target IC50 (nM)

PI3Kα 0.65

PI3Kβ 1.57

PI3Kγ 0.65

PI3Kδ 0.42

mTOR 2.03

Downstream of PI3K and mTOR, FD274 has been shown to reduce the phosphorylation of key

signaling proteins, including Akt, 4E-BP1, p70S6K, and S6 in HL-60 AML cells.
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Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of FD274.
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In Vitro Efficacy
FD274 has demonstrated potent anti-proliferative activity against a panel of AML cell lines.

Anti-proliferative Activity in AML Cell Lines (48h
treatment)

Cell Line IC50 (µM)

HL-60 0.092

MOLM-16 0.084

Mv-4-11 0.053

KG-1 2.67

EOL-1 1.98

Furthermore, FD274 has been shown to induce cell cycle arrest and apoptosis in HL-60 cells.

Treatment with FD274 (0.25-1 µM for 24-48 hours) resulted in the arrest of the cell cycle at the

G1 phase and an increased rate of apoptosis.

In Vivo Efficacy
The anti-tumor activity of FD274 has been evaluated in a xenograft mouse model using HL-60

cells.

Tumor Growth Inhibition in HL-60 Xenograft Model
Dose (mg/kg, i.p., once daily, 21 days) Tumor Growth Inhibition (TGI)

5 71%

7.5 84%

10 91%

Importantly, no significant changes in body weight were observed in the treated mice,

suggesting good tolerability at the effective doses.
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Experiment Setup

Experimental Procedure
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Caption: Experimental workflow for the in vivo evaluation of FD274 in a xenograft model.

Synergistic Effects and Reduced Cardiotoxicity
Recent studies have highlighted two additional significant attributes of FD274: its synergistic

anti-tumor effects when combined with other targeted agents and its favorable cardiotoxicity

profile.
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Synergism with Gilteritinib
FD274 has demonstrated a synergistic pro-apoptotic effect with Gilteritinib, an FLT3 inhibitor, in

both HL-60 and MV-4-11 AML cells. This suggests a potential combination therapy strategy for

AML. Mechanistically, while Gilteritinib treatment alone can lead to an upregulation of AKT

phosphorylation, the combination with FD274 effectively down-regulates this survival signal.
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Caption: Logical relationship of the synergistic effect of FD274 and Gilteritinib.

Reduced Cardiotoxicity
Compared to its bioisostere FD268, FD274 has demonstrated significantly lower cardiotoxicity

in both in vitro (H9C2 cell line) and in vivo (C57BL/6 mouse model) studies. The reduced

cardiotoxicity of FD274 is attributed to the preservation of the activity of the antioxidant

pathway protein Nrf2. In contrast, FD268 was shown to down-regulate Nrf2 and up-regulate

proteins associated with oxidative stress and apoptosis.

Experimental Protocols
In Vitro Anti-proliferative Assay

Cell Seeding: AML cell lines (HL-60, MOLM-16, Mv-4-11, KG-1, and EOL-1) are seeded in

96-well plates at an appropriate density and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of FD274 for 48 hours.
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Cell Viability Assessment: Cell viability is determined using a standard method such as the

MTT or CellTiter-Glo assay.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

Western Blot Analysis
Cell Lysis: HL-60 cells are treated with FD274 (0.125-1 µM) for 24 hours and then lysed to

extract total protein.

Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against phosphorylated and total Akt, mTOR, 4E-BP1, p70S6K, and S6, followed by

incubation with a corresponding secondary antibody.

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Study
Animal Model: 4-5 week-old male BALB/c nude mice are used.

Cell Implantation: 2.5 x 10^6 HL-60 cells are subcutaneously implanted into the right axilla of

each mouse.

Treatment: When tumors become palpable, mice are randomized into treatment and control

groups. FD274 is administered daily via intraperitoneal (i.p.) injection at doses of 5, 7.5, and

10 mg/kg for 21 days.

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI)

is calculated for each treatment group compared to the vehicle control group.
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Conclusion
FD274 is a potent dual PI3K/mTOR inhibitor with significant anti-leukemic activity, particularly in

AML. Its strong in vitro and in vivo efficacy, coupled with a favorable safety profile characterized

by reduced cardiotoxicity, makes it a compelling candidate for further preclinical and clinical

development. The observed synergy with Gilteritinib further highlights its potential in

combination therapy regimens for AML. This technical guide summarizes the key findings to

date and provides a foundation for researchers and drug development professionals interested

in advancing this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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